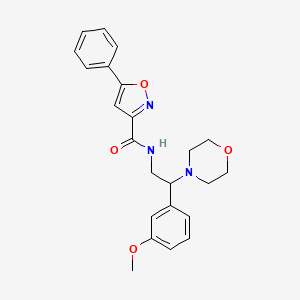

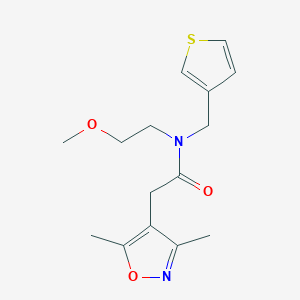

![molecular formula C8H12N2OS B2507517 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 72323-47-8](/img/structure/B2507517.png)

2-Thioxo-1,3-diazaspiro[4.5]decan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is a chemical structure that is part of a broader class of compounds known as diazaspirodecanones. These compounds are characterized by a spirocyclic framework that incorporates both nitrogen and sulfur atoms within their molecular structure. The presence of these heteroatoms imparts the compounds with unique chemical and biological properties, making them of interest in various fields of research, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported through different methods. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones was achieved by reacting 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acid under refluxing conditions in aqueous ethanol without a catalyst . Another approach involved the microwave-assisted Knoevenagel reaction, which was used to synthesize 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones . Additionally, a green synthetic method was developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile using ammonium chloride in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various analytical techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis . The spirocyclic nature of these compounds, which includes a thioxo moiety, is a defining feature of their molecular architecture. This structural motif is versatile and can be modified to produce a wide range of derivatives with different substituents, which can significantly alter the chemical and biological properties of the molecules.

Chemical Reactions Analysis

The diazaspirodecanones and their derivatives exhibit reactivity typical of spirocyclic compounds and can undergo various chemical reactions. For example, the Schiff base derivatives were synthesized through a reaction with ammonium chloride, showcasing the reactivity of the amino group . The cycloaddition reactions have also been employed to create diazaspirodecanone derivatives, as seen in the synthesis of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of a thioxo group and the spirocyclic framework can affect the compounds' solubility, stability, and reactivity. The antimicrobial and antiviral activities of some derivatives have been evaluated, indicating that these compounds can serve as potent biological agents. For instance, certain derivatives showed significant antibacterial and antitubercular activities , and others exhibited anti-coronavirus activity . The antimicrobial screening against various microbes like S. aureus and E. coli also revealed moderate to good activity for some synthesized compounds .

Applications De Recherche Scientifique

Synthesis and Potential Applications

Antihypertensive Activity : Compounds including 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one derivatives have been synthesized for screening as antihypertensive agents. Notably, some derivatives exhibited significant activity in lowering blood pressure, although not functioning as beta-adrenergic blockers (Caroon et al., 1981).

Radioprotective Properties : A derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, showed potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).

Chemical Reactions and Derivatives : Studies have explored reactions between 1,2-diaza-1,3-butadienes and N,N'-diaryl- or N,N'-dialkylthioureas, leading to the formation of 2-thioxo-1,3,7-triazaspiro[4.4]non-8-en-4-one derivatives (Attanasi et al., 1999).

Synthesis of Diazaspiro[5.5]undecane Derivatives : These derivatives have been synthesized from reactions with barbituric acid and 2-thiobarbituric acid, suggesting potential applications in chemical synthesis (Ahmed et al., 2012).

Anti-Inflammatory Applications : A study detailed the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, showing potential as anti-inflammatory agents (Abdel-Mohsen & Hussein, 2014).

Electrochemical Studies : Electrochemical reduction of similar structures was investigated, highlighting the chemical properties and potential applications in electrochemistry (Zhou et al., 2010).

Biological and Pharmacological Research

Neuroprotective Effects : Some 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showed inhibitory action on neural Ca-uptake and protective action against brain edema and memory deficits, suggesting neuroprotective capabilities (Tóth et al., 1997).

Calcium Channel Antagonists : Compounds designed around the 2,8-diazaspiro[4.5]decan-1-one structure were found to be potent inhibitors of T-type calcium channels, with potential therapeutic applications (Fritch & Krajewski, 2010).

Inflammatory Bowel Disease Treatment : A novel 2,8-diazaspiro[4.5]decan-1-one derivative was identified as a potent and selective dual TYK2/JAK1 inhibitor, showing promise for treating inflammatory bowel disease (Yang et al., 2022).

Orientations Futures

The future directions of “2-Thioxo-1,3-diazaspiro[4.5]decan-4-one” research could involve further structural optimization of the compound for potential applications. For instance, one study suggests that a compound could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Another study suggests further modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine .

Mécanisme D'action

Target of Action

The primary target of 2-Thioxo-1,3-diazaspiro[4.5]decan-4-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .

Mode of Action

This compound inhibits the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a key driver in various inflammatory diseases, and blocking this pathway can potentially alleviate these conditions .

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound can effectively prevent cell death caused by necroptosis.

Propriétés

IUPAC Name |

2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQBNOHDDLCTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901159 |

Source

|

| Record name | NoName_235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)

![2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2507436.png)

![8-Butyl-12-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2507437.png)

![6-[Cyclobutyl(methyl)amino]pyridazine-3-carboxamide](/img/structure/B2507439.png)

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)